Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride
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Overview
Description
Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride typically involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . Another method involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and reduced dihydropyridine derivatives.
Scientific Research Applications
Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 1,2-dihydro-1-Methyl-2-oxopyridine-5-carboxylate
- 3-Pyridinecarboxylicacid, 1,6-dihydro-1-methyl-6-oxo-, methyl ester
Uniqueness
Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h3,5,9H,4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSCBCOEBLICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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